molecular formula C17H17NO4S2 B2705457 4-[(4-Methylphenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione CAS No. 327067-25-4

4-[(4-Methylphenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione

Cat. No. B2705457
M. Wt: 363.45
InChI Key: RSXUQXJNBPFTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[(4-Methylphenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione” is a chemical compound with the molecular formula C14H13NO4S . It is a unique chemical that can be used as a building block in various chemical reactions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route . Another study reported the continuous flow microreactor system developed to synthesize N-(3-Amino-4-methylphenyl)benzoate and determine intrinsic reaction kinetics parameters .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted with a sulfonyl group and an amino group, both of which are further substituted with phenyl rings .


Chemical Reactions Analysis

While specific chemical reactions involving “4-[(4-Methylphenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione” are not found in the search results, it’s worth noting that organoboron compounds are highly valuable building blocks in organic synthesis. They can be converted into a broad range of functional groups .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 291.328 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the search results.

Scientific Research Applications

Inhibition of Human Heart Chymase

Research into substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives has highlighted their role as novel nonpeptide inhibitors of human heart chymase. These compounds, structurally related to 4-[(4-Methylphenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione, have shown significant selectivity and inhibitory action against human heart chymase, which is crucial for cardiovascular health. Molecular modeling studies have provided insights into the interaction of these compounds with the active site of chymase, emphasizing the importance of the sulfonyl and phenyl groups in these interactions (Niwata et al., 1997).

Antimicrobial Activity

A study on the synthesis, antimicrobial activity, and docking of novel derivatives carrying the biologically active sulfonamide moiety, closely related to the core structure of 4-[(4-Methylphenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione, demonstrated interesting antimicrobial properties. These compounds displayed potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential in the development of new antimicrobial agents (Ghorab et al., 2017).

Peptide Active Esters

Investigations into the selective catalysis of ester aminolysis have led to an innovative approach to peptide active esters. This research suggests that 4-[(4-Methylphenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione could be used in the synthesis of peptide active esters, showcasing its potential application in peptide synthesis and drug development (Siemens et al., 1990).

Antibacterial Evaluation

Another study synthesized and evaluated 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives for their antibacterial properties. These compounds, akin to 4-[(4-Methylphenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione, showed promising antibacterial activity, with some derivatives exhibiting low minimum inhibitory concentration (MIC) values against various bacterial strains. This underscores the compound's potential as a scaffold for developing new antibacterial agents (Ravichandiran et al., 2015).

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S2/c1-14-7-9-15(10-8-14)18(16-11-12-23(19,20)13-16)24(21,22)17-5-3-2-4-6-17/h2-12,16H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXUQXJNBPFTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methylphenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione

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